molecular formula C17H12ClNO2S B11811405 Methyl 4-(5-chloro-2-phenylthiazol-4-YL)benzoate CAS No. 1255099-38-7

Methyl 4-(5-chloro-2-phenylthiazol-4-YL)benzoate

Cat. No.: B11811405
CAS No.: 1255099-38-7
M. Wt: 329.8 g/mol
InChI Key: CKHPHIRZKAONSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Methyl 4-(5-chloro-2-phenylthiazol-4-yl)benzoate typically involves the reaction of 5-chloro-2-phenylthiazole with methyl 4-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction . The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through recrystallization or chromatography.

Chemical Reactions Analysis

Methyl 4-(5-chloro-2-phenylthiazol-4-yl)benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 4-(5-chloro-2-phenylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Methyl 4-(5-chloro-2-phenylthiazol-4-yl)benzoate can be compared with other thiazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

CAS No.

1255099-38-7

Molecular Formula

C17H12ClNO2S

Molecular Weight

329.8 g/mol

IUPAC Name

methyl 4-(5-chloro-2-phenyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C17H12ClNO2S/c1-21-17(20)13-9-7-11(8-10-13)14-15(18)22-16(19-14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

CKHPHIRZKAONSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.